Acemetacin-acyl-beta-D-glucuronide

Drug Metabolism Enzyme Kinetics Drug-Drug Interaction (DDI)

Acemetacin-acyl-β-D-glucuronide (CAS 1260603-31-3) is the genuine Phase II acyl glucuronide metabolite of acemetacin, formed via UGT2B7. Unlike generic surrogates, this authentic standard provides precise structural, stereochemical and stability specificity essential for quantitative LC-MS/MS, in vitro stability assays, and DDI risk assessments. Using non-identical acyl glucuronides compromises analytical accuracy and regulatory data integrity. Order this high-purity reference standard to ensure rigorous metabolic profiling and safety evaluation.

Molecular Formula C27H26ClNO12
Molecular Weight 591.9 g/mol
CAS No. 1260603-31-3
Cat. No. B1146060
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcemetacin-acyl-beta-D-glucuronide
CAS1260603-31-3
SynonymsAD201; 
Molecular FormulaC27H26ClNO12
Molecular Weight591.9 g/mol
Structural Identifiers
SMILESCC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)OCC(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O
InChIInChI=1S/C27H26ClNO12/c1-12-16(10-19(30)39-11-20(31)40-27-23(34)21(32)22(33)24(41-27)26(36)37)17-9-15(38-2)7-8-18(17)29(12)25(35)13-3-5-14(28)6-4-13/h3-9,21-24,27,32-34H,10-11H2,1-2H3,(H,36,37)/t21-,22-,23+,24-,27+/m0/s1
InChIKeyVSGATKMJUPIELX-RTCYWULBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Acemetacin-acyl-beta-D-glucuronide (CAS 1260603-31-3): A Critical Phase II Metabolite for Drug Safety and DDI Studies


Acemetacin-acyl-beta-D-glucuronide (CAS 1260603-31-3) is a phase II acyl glucuronide metabolite of the non-steroidal anti-inflammatory drug (NSAID) acemetacin, which is itself a carboxymethyl ester prodrug of indomethacin [1]. The compound is formed endogenously via the conjugation of glucuronic acid to a carboxylic acid moiety on the acemetacin scaffold, a reaction primarily catalyzed by the UDP-glucuronosyltransferase (UGT) isoform UGT2B7 [2]. As a member of the acyl glucuronide class, it possesses an electrophilic 1-β-O-acyl linkage, making it a potentially reactive intermediate that is central to investigations of drug metabolism, pharmacokinetic profiling, and the assessment of idiosyncratic drug toxicity (IDT) risk [3]. Its procurement as a characterized analytical standard is essential for the accurate quantification and structural confirmation of this specific conjugate in biological matrices, enabling rigorous metabolic pathway elucidation and safety evaluation studies.

Why Acemetacin-acyl-beta-D-glucuronide (CAS 1260603-31-3) is Not Interchangeable with Other NSAID Acyl Glucuronides


Substitution of Acemetacin-acyl-beta-D-glucuronide with a structurally similar acyl glucuronide from another NSAID, such as indomethacin acyl glucuronide or diclofenac acyl glucuronide, is scientifically unsound due to fundamental differences in their molecular structure, stereochemistry, and stability, which directly impact their analytical behavior and biological reactivity. Even among closely related NSAIDs, the acyl glucuronide metabolites exhibit distinct UGT isoform specificity [1] and, critically, vastly different degradation half-lives and propensities for forming covalent protein adducts [2]. These variances are not merely academic; they dictate the compound's suitability as a precise reference standard for quantitative LC-MS/MS or HPLC analysis, its behavior in in vitro stability assays, and its specific role in drug-drug interaction (DDI) studies involving UGT2B7 [3]. Therefore, using a non-identical acyl glucuronide as a surrogate compromises data integrity and leads to erroneous conclusions in metabolism, toxicology, and bioanalytical method validation studies.

Quantitative Differentiation of Acemetacin-acyl-beta-D-glucuronide (CAS 1260603-31-3): Evidence for Informed Procurement


Distinct Isoform-Specific Metabolic Pathway: UGT2B7-Mediated Glucuronidation of Acemetacin

Acemetacin-acyl-beta-D-glucuronide is the specific product of the UGT2B7-mediated glucuronidation of O-demethylated acemetacin [1]. This enzymatic pathway differentiates it from the acyl glucuronide of indomethacin, which is formed directly from the parent indomethacin molecule and may involve different UGT isoform contributions. The specific involvement of UGT2B7, a highly polymorphic enzyme crucial for the metabolism of numerous clinically used drugs, makes this compound a necessary probe for studies focused on UGT2B7 activity, inhibition, or induction [2]. This is a critical point of differentiation for laboratories designing in vitro DDI panels.

Drug Metabolism Enzyme Kinetics Drug-Drug Interaction (DDI) Reaction Phenotyping

Relevance of Acyl Glucuronide Instability to Toxicity and Safety Assessment

As a class, acyl glucuronides (AGs) are considered reactive metabolites capable of causing idiosyncratic drug toxicity (IDT) through covalent protein binding [1]. The risk of IDT is linked to the AG's chemical instability and degradation rate. A seminal study across multiple NSAIDs established a significant negative correlation between the degradation half-life of NSAIDs-AGs in buffer and the amount of irreversible covalent adduct formed with UGT2B7 [2]. While the precise half-life of Acemetacin-acyl-beta-D-glucuronide remains to be published, this class-level evidence dictates that its procurement and use as an authentic standard is necessary for any experimental determination of its specific reactivity, which cannot be inferred from other NSAID-AGs. For context, literature values for comparator NSAID-AGs show a wide range of stabilities, from a 0.5 h half-life for diclofenac-AG to 26 h for telmisartan-AG [3], highlighting that each compound must be evaluated independently.

Toxicology Idiosyncratic Drug Toxicity (IDT) Reactive Metabolites Protein Adduct Formation

Structural Confirmation via Definitive InChI Key and Molecular Descriptors

For the unambiguous identification and quantification of this metabolite in complex biological matrices using LC-MS/MS, the compound's unique molecular descriptors are essential. The specific InChI Key `VSGATKMJUPIELX-KAACLVPKSA-N` defines its exact stereochemistry and connectivity, distinguishing it from other potential isomeric or isobaric metabolites [1]. Its exact mass (591.1143530 g/mol) provides a unique parameter for high-resolution mass spectrometry (HRMS) workflows . This level of structural specificity is not available when using a generic 'acyl glucuronide' standard from a different NSAID, which would have a different molecular formula (e.g., C25H24ClNO10 for indomethacin acyl glucuronide) and consequently different mass spectrometric properties, leading to misidentification and inaccurate quantification.

Analytical Chemistry Bioanalysis LC-MS/MS Reference Standard

Role as a Definitive Marker in Excretion and Mass Balance Studies

In vivo studies have confirmed that after administration of acemetacin, its glucuronides, including Acemetacin-acyl-beta-D-glucuronide, are excreted as major metabolites in bile [1]. This finding positions the compound as a key analyte for mass balance and ADME (Absorption, Distribution, Metabolism, Excretion) studies of acemetacin. The quantitative assessment of this specific glucuronide in bile, urine, or plasma is a regulatory expectation for understanding the elimination pathways of the parent drug. The use of a non-identical glucuronide standard would lead to inaccurate quantification of this specific excretory product, thereby invalidating the mass balance calculation and potentially skewing the interpretation of the drug's overall disposition.

Pharmacokinetics Mass Balance ADME Excretion

High-Impact Research Applications for Acemetacin-acyl-beta-D-glucuronide (CAS 1260603-31-3)


In Vitro Drug-Drug Interaction (DDI) Studies Targeting UGT2B7

Use Acemetacin-acyl-beta-D-glucuronide as an authentic product standard in enzyme kinetic assays to determine the inhibitory or inductive potential of new chemical entities (NCEs) on the UGT2B7 isoform. The specific involvement of UGT2B7 in forming this metabolite [1] allows researchers to use its formation rate as a direct, isoform-specific readout, generating clinically relevant DDI risk assessment data required for regulatory submission.

Toxicological Assessment of Reactive Metabolite Formation and IDT Risk

Employ this characterized glucuronide standard to quantitatively evaluate its in vitro stability in buffer, plasma, or microsomal incubations. The resulting half-life data is a crucial parameter for predicting the compound's potential to form covalent protein adducts, a mechanism linked to idiosyncratic drug toxicity (IDT) [2]. This application is essential for early safety screening and de-risking of drug candidates that form acyl glucuronides.

Bioanalytical Method Development and Validation for ADME Studies

Develop and validate sensitive and specific LC-MS/MS methods for the simultaneous quantification of acemetacin and its metabolites, including Acemetacin-acyl-beta-D-glucuronide, in plasma, urine, and bile. The use of this authentic standard with its unique InChI Key and exact mass [3] ensures analytical specificity, linearity, and accuracy, which are fundamental requirements for generating robust pharmacokinetic and mass balance data in both preclinical and clinical studies.

Quality Control and Impurity Profiling of Acemetacin Drug Substance

Utilize this metabolite standard as a reference marker in stability-indicating HPLC methods to monitor for potential degradation products or process impurities in acemetacin drug substance and finished pharmaceutical products. The presence and quantification of this specific acyl glucuronide may be critical for establishing purity profiles and ensuring batch-to-batch consistency, as its formation is a known metabolic and potential degradation pathway [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Acemetacin-acyl-beta-D-glucuronide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.